molecular formula C28H31Cl2N3O11 B12700332 4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid CAS No. 131322-36-6

4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid

Cat. No.: B12700332
CAS No.: 131322-36-6
M. Wt: 656.5 g/mol
InChI Key: LBNCXUYIKYFTON-LVEZLNDCSA-N
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Description

4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid is a complex organic compound that belongs to the benzamide class This compound is characterized by the presence of multiple functional groups, including amino, chloro, methoxy, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with an appropriate amine, such as 4-[(4-chlorophenyl)methyl]morpholine, under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine moiety is introduced through a nucleophilic substitution reaction, where the amine group of the morpholine derivative reacts with the benzamide core.

    Final Coupling: The final coupling step involves the reaction of the intermediate product with (E)-but-2-enedioic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the chloro groups, converting them to corresponding amines or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
  • 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
  • 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide

Uniqueness

The uniqueness of 4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

131322-36-6

Molecular Formula

C28H31Cl2N3O11

Molecular Weight

656.5 g/mol

IUPAC Name

4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H23Cl2N3O3.2C4H4O4/c1-27-19-9-18(23)17(22)8-16(19)20(26)24-10-15-12-25(6-7-28-15)11-13-2-4-14(21)5-3-13;2*5-3(6)1-2-4(7)8/h2-5,8-9,15H,6-7,10-12,23H2,1H3,(H,24,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

LBNCXUYIKYFTON-LVEZLNDCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NCC2OCCN(C2)CC3=CC=C(C=C3)Cl)Cl)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)Cl)Cl)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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